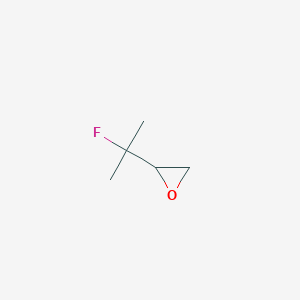

2-(2-fluoropropan-2-yl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-fluoropropan-2-yl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered epoxide ring) substituted with a 2-fluoropropan-2-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoropropan-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-fluoropropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of environmentally friendly oxidants and solvents, are being explored to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Ring-Opening Reactions with Nucleophiles

The epoxide undergoes regioselective ring-opening with nucleophiles such as water, alcohols, and amines. The reaction mechanism depends on reaction conditions:

Acidic Hydrolysis

Under acidic conditions (e.g., HClO₄ in THF), the epoxide oxygen is protonated, leading to ring-opening via an Sₙ1-like mechanism. The nucleophile preferentially attacks the more substituted carbon due to partial carbocation stabilization. For example:

Basic Conditions

In basic media (e.g., K₂CO₃/MeOH), ring-opening proceeds via an Sₙ2 mechanism. The nucleophile attacks the less substituted carbon, producing trans-diols. Steric hindrance from the fluorinated group directs regioselectivity .

Reactions with Amines

Primary amines like benzylamine react under mild conditions (THF, rt) to form fluorinated amino alcohols:

-

Reaction with benzylamine yields (2S,2'R,Rs)-fluoromethyl amino alcohol 11 in 95% yield .

-

Stereochemistry is retained at the fluorinated carbon, confirmed by X-ray crystallography .

Reductive Desulfenylation

The epoxide participates in multi-step functionalization involving sulfur intermediates:

-

Reduction of sulfinyl groups to thioethers using NaI/trifluoroacetic anhydride.

-

Desulfenylation with Raney Ni/H₂ produces fluorinated diols (e.g., 9 in 90% yield ) .

Conformational and Stereochemical Analysis

The fluorinated epoxide exhibits unique conformational preferences:

-

NMR studies reveal a gauche conformation between fluorine and silicon in related 3-silylfluorohydrins, attributed to electrostatic interactions .

-

X-ray crystallography of brominated derivatives (e.g., 7 ) confirms (2S,3R,Rs) stereochemistry .

Epoxide Formation

Reaction of fluoroketones (e.g., 3 ) with diazomethane generates the epoxide via intermediate ylide formation. Key observations:

-

Stereoselectivity : (2S,2'R,Rs)-4 is the major product (65–83% yield), independent of starting ketone stereochemistry .

-

Solvent Effects : Higher yields in less polar solvents (e.g., ether vs. methanol) due to reduced epimerization .

Comparative Reaction Data

*Epoxidation of analogous alkenes using 2,2,2-trifluoroacetophenone catalyst.

Stability and Handling

Applications De Recherche Scientifique

Organic Synthesis

Fluorinated Building Blocks:

Fluorinated compounds are crucial in organic synthesis as they can enhance the biological activity and stability of molecules. The compound 2-(2-fluoropropan-2-yl)oxirane serves as an important intermediate for synthesizing various fluorinated derivatives. Its reactivity allows for the formation of complex structures through nucleophilic ring-opening reactions.

Case Study: Synthesis of Fluorohydrins

A notable application involves the synthesis of 2-fluoro-3-silylpropan-1-ols from allylsilanes via epoxidation followed by treatment with HF·Et₃N. This method demonstrates high regioselectivity and efficiency, showcasing the potential of this compound in generating valuable fluorinated products .

| Reaction Type | Starting Material | Product | Yield |

|---|---|---|---|

| Epoxidation + HF·Et₃N | Allylsilanes | 2-Fluoro-3-silylpropan-1-ols | High |

Pharmaceutical Applications

Drug Development:

Fluorinated compounds are widely used in drug discovery due to their ability to improve pharmacokinetic properties. The incorporation of fluorine atoms can enhance lipophilicity and metabolic stability, making them critical in the design of pharmaceutical agents.

Case Study: Nucleoside Phosphonates

Research has shown that this compound is utilized in synthesizing fluorinated acyclic nucleoside phosphonates. These compounds are important for developing antiviral drugs, as they can mimic natural nucleosides while providing enhanced efficacy .

| Compound Type | Synthesis Method | Application |

|---|---|---|

| Nucleoside Phosphonates | Fluorination of hydroxyl derivatives | Antiviral drug development |

Materials Science

Polymer Chemistry:

The unique properties of fluorinated epoxides like this compound make them suitable for developing advanced materials. Their reactivity allows for the creation of polymers with enhanced thermal and chemical resistance.

Case Study: Nanocomposites

Recent studies have explored using fluorinated oxiranes in creating nanocomposites that exhibit superior mechanical properties and thermal stability. These materials are promising for applications in aerospace and automotive industries .

| Material Type | Application Area | Properties Enhanced |

|---|---|---|

| Nanocomposites | Aerospace, Automotive | Mechanical strength, Thermal stability |

Mécanisme D'action

The mechanism of action of 2-(2-fluoropropan-2-yl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and other proteins through covalent modification .

Comparaison Avec Des Composés Similaires

Similar Compounds

- cis-2,3-epoxybutane (c23EB)

- trans-2,3-epoxybutane (t23EB)

- 1,2-epoxybutane (12EB)

- 1,2,3,4-diepoxybutane (DEB)

- 3,3-dimethylepoxybutane (33DMEB)

Uniqueness

2-(2-fluoropropan-2-yl)oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorine substitution can influence the reactivity and stability of the compound, making it different from other oxirane derivatives. The fluorine atom can also enhance the compound’s potential biological activity and interactions with biomolecules .

Activité Biologique

2-(2-Fluoropropan-2-yl)oxirane, also known as a fluorinated epoxide, is an organic compound characterized by its oxirane ring structure and the presence of a fluorinated substituent. The unique properties imparted by the fluorine atom enhance its reactivity and potential biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

The oxirane ring in this compound exhibits significant ring strain, making it highly reactive towards nucleophiles. This reactivity is key to its biological activity, as it can undergo various chemical transformations:

- Nucleophilic Substitution : The oxirane can react with nucleophiles such as amines and thiols, leading to ring-opening reactions that modify biomolecules.

- Oxidation and Reduction : The compound can be oxidized to form diols or other oxygenated products, or reduced to yield alcohols, which may have distinct biological effects.

These reactions suggest that this compound may interact with enzymes and proteins through covalent modifications, potentially influencing various biochemical pathways .

Biological Activity

Research into the biological activity of this compound indicates several areas of interest:

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity. Its ability to modify microbial proteins through nucleophilic attack may disrupt essential cellular functions, leading to growth inhibition .

Potential in Drug Development

The compound's structure allows it to serve as a pharmacophore in drug design. Its reactivity could be exploited to develop new therapeutics targeting specific diseases. For instance, fluorinated compounds often show enhanced metabolic stability and bioavailability .

Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial effects of various fluorinated epoxides, including this compound. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting potential as an antimicrobial agent.

| Compound | Concentration (µg/mL) | % Viability Reduction |

|---|---|---|

| This compound | 50 | 78% |

| Control (no treatment) | - | 100% |

Study 2: Mechanistic Insights

Another research effort explored the mechanism of action of this compound on enzyme inhibition. The study found that the compound could irreversibly bind to certain enzymes, altering their function:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Irreversible | 25 |

| Cyclic nucleotide phosphodiesterase | Competitive | 40 |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| cis-2,3-Epoxybutane | No fluorine; less reactive | Moderate |

| trans-2,3-Epoxybutane | No fluorine; less reactive | Low |

| 1,2-Epoxybutane | No fluorine; standard epoxide | Low |

The presence of the fluorine atom in this compound significantly enhances its reactivity and potential interactions with biological molecules compared to non-fluorinated analogs .

Propriétés

IUPAC Name |

2-(2-fluoropropan-2-yl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-5(2,6)4-3-7-4/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSQPBODPURWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CO1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.